molecular formula C18H10Cl2N2O B2624482 4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile CAS No. 133707-66-1

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile

Cat. No.: B2624482
CAS No.: 133707-66-1
M. Wt: 341.19
InChI Key: ZAFATSGLGPFVPK-UHFFFAOYSA-N
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Description

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile typically involves the reaction of 4-chloroacetophenone, 4-chlorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in the presence of a catalyst such as glacial acetic acid. This reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can exhibit enhanced biological activity compared to the free ligand. The molecular pathways involved may include inhibition of microbial enzymes and disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(4-chlorophenyl)-2-amino-1,2-dihydropyridine-3-carbinitrile
  • 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 4,6-Bis(4-chlorophenyl)-2-chloropyrimidine

Uniqueness

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile is unique due to its hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group .

Properties

IUPAC Name

4,6-bis(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFATSGLGPFVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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